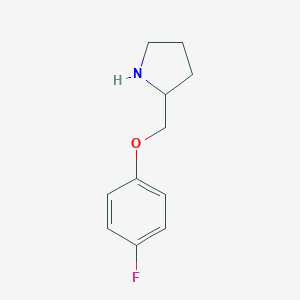

2-((4-Fluorophenoxy)methyl)pyrrolidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[(4-fluorophenoxy)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPNSDPKFUHTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Considerations for Fluorinated Aromatic Moieties in Compound Design

Impact of Fluorine Substitution on Molecular Interactions and Biological Recognition

The substitution of a hydrogen atom with fluorine on an aromatic ring can dramatically alter a molecule's properties. tandfonline.com Fluorine is the most electronegative element, yet it is relatively small in size, comparable to a hydrogen atom. tandfonline.com This combination of properties allows it to serve as a "magic bullet" in drug design. nih.gov

Key impacts of fluorine substitution include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This can increase the drug's half-life and bioavailability. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity. tandfonline.com

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical factors for absorption, distribution, metabolism, and excretion (ADME). nih.govrsc.org

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its biological target.

Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant role in modern drug development. nih.gov

Table 2: Effects of Fluorine Substitution in Drug Design

| Property | Impact of Fluorination | Rationale |

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. tandfonline.comnih.gov |

| Binding Affinity | Often Increased | Can form favorable interactions with target proteins. tandfonline.com |

| Lipophilicity | Modulated | Increases lipophilicity in aromatic systems, affecting permeability. mdpi.com |

| pKa | Altered | The strong electron-withdrawing effect can change the acidity/basicity of nearby functional groups. nih.gov |

| Bioavailability | Often Improved | A combination of the above factors can lead to better drug absorption and retention. nih.gov |

Contextualization of 2 4 Fluorophenoxy Methyl Pyrrolidine Within Existing Chemical Space and Research Trajectories

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, DEPT, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 4-fluorophenyl group would likely appear as two doublets of doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene (B151609) ring with fluorine coupling. The protons of the pyrrolidine ring and the methylene (B1212753) bridge would appear in the upfield region. The methine proton at the C2 position of the pyrrolidine ring is expected to be a multiplet around δ 3.5-4.0 ppm. The methylene protons of the pyrrolidine ring would likely show complex splitting patterns due to their diastereotopic nature, appearing as multiplets in the δ 1.5-3.5 ppm range. The -CH₂-O- protons would also be expected in the δ 3.8-4.2 ppm region as a multiplet. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the unique carbon atoms. For this compound, eleven distinct signals are anticipated. The carbons of the 4-fluorophenyl ring would appear in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbon attached to the oxygen atom would be downfield shifted. The carbons of the pyrrolidine ring are expected in the range of δ 25-60 ppm, and the -CH₂-O- carbon would likely be found around δ 70 ppm.

DEPT, COSY, and HMQC: Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the pyrrolidine and methylene bridge carbons.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring and the link to the phenoxymethyl (B101242) group.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2-H | 3.5 - 4.0 (m) | 55 - 60 |

| Pyrrolidine C3-H₂ | 1.7 - 2.1 (m) | 24 - 28 |

| Pyrrolidine C4-H₂ | 1.5 - 1.9 (m) | 28 - 32 |

| Pyrrolidine C5-H₂ | 2.8 - 3.2 (m) | 45 - 50 |

| Pyrrolidine N-H | Variable (br s) | - |

| -CH₂-O- | 3.8 - 4.2 (m) | 68 - 72 |

| Aromatic C-H (ortho to F) | 6.9 - 7.1 (dd) | 115 - 117 (d, JCF ≈ 23 Hz) |

| Aromatic C-H (meta to F) | 6.8 - 7.0 (dd) | 118 - 120 (d, JCF ≈ 8 Hz) |

| Aromatic C-F | - | 155 - 160 (d, JCF ≈ 240 Hz) |

| Aromatic C-O | - | 153 - 157 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns.

MS and HRMS: The nominal molecular weight of this compound is 195.23 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₁H₁₄FNO).

ESI-MS: Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 196.23. This is particularly useful for subsequent tandem mass spectrometry (MS/MS) experiments.

LC-MS and Fragmentation Analysis: Liquid chromatography-mass spectrometry (LC-MS) allows for the analysis of the compound after chromatographic separation. In tandem MS (MS/MS) of the [M+H]⁺ ion, characteristic fragmentation patterns would be observed. Expected fragmentation pathways include the loss of the 4-fluorophenoxy group, cleavage of the pyrrolidine ring, and other fragmentations characteristic of substituted pyrrolidines and phenoxy ethers. A key fragment would likely be the pyrrolidin-2-ylmethyl cation.

Table 2: Predicted Mass Spectrometry Data for this compound Note: Predicted values based on the structure.

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₁H₁₄FNO |

| Molecular Weight | 195.23 |

| HRMS [M+H]⁺ | 196.1132 (calculated) |

| ESI-MS [M+H]⁺ | 196.2 |

| Major Predicted Fragments | m/z corresponding to loss of C₆H₄FO, pyrrolidine ring fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

N-H stretch: A moderate, broad absorption in the range of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring and methylene bridge will appear just below 3000 cm⁻¹.

C=C stretch: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

C-O stretch: The aryl-alkyl ether C-O stretching will likely produce a strong, characteristic band in the 1200-1250 cm⁻¹ region.

C-F stretch: A strong absorption band for the C-F bond is expected in the 1150-1250 cm⁻¹ range.

N-H bend: An absorption in the 1550-1650 cm⁻¹ region may be observed for the N-H bending vibration.

Table 3: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound Note: Predicted values based on functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H (amine) | 3300 - 3500 (stretch, broad) |

| Aromatic C-H | 3010 - 3100 (stretch) |

| Aliphatic C-H | 2850 - 2960 (stretch) |

| C=C (aromatic) | 1500 - 1600 (stretch) |

| C-O (aryl-alkyl ether) | 1200 - 1250 (stretch, strong) |

| C-F (aryl fluoride) | 1150 - 1250 (stretch, strong) |

| N-H (amine) | 1550 - 1650 (bend) |

X-ray Crystallography for Definitive Structure and Stereochemistry Determination

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry, by analyzing the diffraction pattern of a single crystal. While no published crystal structure for this compound is currently available, this technique would be invaluable if a suitable single crystal could be obtained. For the chiral (S)- or (R)-enantiomers, X-ray crystallography would unambiguously confirm the absolute configuration at the C2 stereocenter of the pyrrolidine ring.

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for determining the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic or basic modifier, would be suitable for purity analysis.

For the separation of the (S)- and (R)-enantiomers, Chiral Stationary Phase (CSP) HPLC is the method of choice. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of compounds containing a secondary amine and a stereocenter. sigmaaldrich.com The selection of the appropriate chiral column and mobile phase (often a mixture of alkanes and alcohols) would require methodical screening. sigmaaldrich.com The successful separation would allow for the determination of the enantiomeric excess (ee) of a chiral sample.

Column chromatography is a fundamental technique for the purification of this compound after its synthesis. mdpi.com Silica gel is a common stationary phase for the purification of moderately polar compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the desired product from starting materials and by-products. The progress of the separation would be monitored by thin-layer chromatography (TLC).

Computational and Theoretical Investigations of 2 4 Fluorophenoxy Methyl Pyrrolidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electronic structure. For 2-((4-Fluorophenoxy)methyl)pyrrolidine, these methods are instrumental in predicting its geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are pivotal for determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations explore the potential energy surface of the molecule to locate the minimum energy conformer, which corresponds to the most populated structure at equilibrium.

Conformational analysis, a key aspect of these studies, investigates the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, this involves exploring the rotational freedom around the C-O and C-C bonds of the (4-fluorophenoxy)methyl substituent and the puckering of the pyrrolidine (B122466) ring. The relative energies of these different conformers are calculated to understand their population distribution and the energy barriers separating them. While specific peer-reviewed data for this exact molecule is not publicly available, DFT studies on similar pyrrolidine derivatives have demonstrated the utility of functionals like B3LYP with basis sets such as 6-311G(d,p) in accurately predicting geometric parameters. researchgate.net For instance, in a study on a different pyrrolidine-containing compound, DFT calculations were shown to provide geometric data that closely matched results from X-ray diffraction analysis. researchgate.net

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be derived from a DFT study, is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (pyrrolidine) | ~1.47 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-F (phenyl) | ~1.35 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C-C-O-C | Varies with conformer |

Note: These are representative values and would require specific DFT calculations for confirmation.

Analysis of Frontier Molecular Orbitals and Global Reactivity Parameters

The electronic properties and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. youtube.com A larger gap generally implies higher stability and lower reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the pyrrolidine ring and the oxygen atom of the ether linkage. The LUMO, conversely, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity. youtube.com

Electrophilicity Index (ω): A measure of the stabilization energy upon accepting electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -(I+A)/2). mdpi.com

A hypothetical table of these calculated parameters for this compound is provided below.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -8.5 |

| LUMO Energy | ELUMO | - | -0.5 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.0 |

| Ionization Potential | I | -EHOMO | 8.5 |

| Electron Affinity | A | -ELUMO | 0.5 |

| Electronegativity | χ | (I + A) / 2 | 4.5 |

| Chemical Hardness | η | (I - A) / 2 | 4.0 |

| Chemical Softness | S | 1 / η | 0.25 |

| Electrophilicity Index | ω | μ² / 2η | 2.53 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Theoretical Prediction of Spectroscopic Data (e.g., DFT-calculated FTIR spectra)

DFT calculations can also be used to predict various spectroscopic properties of this compound, providing a theoretical counterpart to experimental data. One of the most common applications is the prediction of the infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical FTIR spectrum can be generated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates.

The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the N-H stretch of the pyrrolidine ring, the C-O-C stretching of the ether linkage, the C-F stretch of the fluorophenyl group, and various bending and rocking modes. While no specific published theoretical FTIR data for this molecule were found, studies on related compounds show that DFT methods can reproduce experimental spectra with a good degree of accuracy, often with a scaling factor applied to the calculated frequencies to account for anharmonicity and other theoretical approximations.

Molecular Modeling and Dynamics Simulations in Biological Contexts

Beyond the quantum mechanical description of the isolated molecule, molecular modeling techniques are employed to understand how this compound interacts with biological macromolecules, such as proteins, and how it behaves in a solvated environment.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies could be performed against a variety of protein targets to predict its binding mode and estimate its binding affinity.

The process involves generating a multitude of possible conformations of the ligand within the active site of the protein and scoring them based on a scoring function that approximates the free energy of binding. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the nitrogen atom of the pyrrolidine ring could act as a hydrogen bond acceptor or donor, while the fluorophenyl group could engage in hydrophobic and aromatic stacking interactions.

Although no specific docking studies for this compound have been published, research on structurally similar compounds has demonstrated the utility of this approach. For instance, docking studies on various fluorophenoxy derivatives have been used to understand their inhibitory activity against c-Met kinase. nih.gov

A hypothetical summary of a docking study for this compound against a protein target is presented in the table below.

| Parameter | Description | Result |

| Protein Target | Name of the protein | Hypothetical Kinase XYZ |

| Binding Site | Location of binding | ATP-binding pocket |

| Docking Score | Estimated binding affinity (e.g., kcal/mol) | -8.5 kcal/mol |

| Key Interactions | Predicted intermolecular forces | Hydrogen bond with ASP123, Hydrophobic interaction with LEU45, Pi-stacking with PHE67 |

| Interacting Residues | Amino acids in the binding site | ASP123, LEU45, PHE67, VAL78 |

Note: This table is for illustrative purposes and the results would be specific to the chosen protein target and docking software.

Molecular Dynamics (MD) Simulations for Assessing Conformational Stability and Flexibility in Solvated Environments

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms in the system over time. chemscene.com This allows for the assessment of the conformational stability and flexibility of this compound in a realistic, solvated environment, typically water.

An MD simulation would begin with the optimized structure of the molecule, which is then placed in a box of solvent molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of the trajectory can reveal:

Conformational Stability: Whether the molecule maintains a stable conformation or undergoes significant conformational changes in solution.

Flexibility: The degree of motion in different parts of the molecule, which can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom.

Solvation Effects: How the surrounding water molecules interact with the ligand and influence its conformation and dynamics.

Ligand-Protein Complex Stability: If docked to a protein, MD simulations can assess the stability of the binding pose and the key interactions over time. Studies on other systems have shown that MD simulations are valuable for understanding the dynamic behavior of ligand-protein complexes. researchgate.net

The insights gained from MD simulations are crucial for a comprehensive understanding of the molecule's behavior in a biological context, complementing the static picture provided by docking and quantum chemical calculations.

Analysis of Binding Energies and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The stability of a ligand-receptor complex, a critical factor in determining the efficacy of a potential drug molecule like this compound, is quantified by its binding energy. Computational methods are instrumental in dissecting this energy into its constituent components, primarily driven by various intermolecular interactions. These non-covalent forces, although individually weak, collectively govern the binding affinity and specificity of the ligand.

The principal intermolecular forces at play in the interaction of this compound with its biological target include:

Hydrogen Bonding: The pyrrolidine ring of the molecule contains a secondary amine group (-NH-), which can act as a hydrogen bond donor. The oxygen atom of the phenoxy ether linkage can serve as a hydrogen bond acceptor. These interactions are highly directional and play a significant role in the precise orientation of the ligand within the binding pocket of a receptor.

Van der Waals Forces: These are weaker, non-specific interactions that include London dispersion forces and dipole-dipole interactions. libretexts.org The aromatic ring and the aliphatic pyrrolidine ring of this compound contribute significantly to Van der Waals interactions with nonpolar regions of the binding site. libretexts.org The fluorine atom, with its high electronegativity, introduces a dipole moment into the phenoxy group, potentially leading to favorable dipole-dipole interactions. libretexts.org

Hydrophobic Interactions: The nonpolar parts of the molecule, such as the phenyl ring and the methylene (B1212753) groups, tend to be excluded from the aqueous environment of the body and favorably interact with hydrophobic pockets in the target protein.

To illustrate the typical output of such an analysis, the following table presents hypothetical binding energy contributions for the interaction of this compound with a target protein, as would be determined by computational methods.

| Interaction Type | Contributing Moiety of Ligand | Interacting Residue (Hypothetical) | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond (Donor) | Pyrrolidine N-H | Aspartate (ASP) | -4.5 |

| Hydrogen Bond (Acceptor) | Phenoxy Oxygen | Serine (SER) | -3.2 |

| Van der Waals | Phenyl Ring | Leucine (LEU), Valine (VAL) | -2.8 |

| Dipole-Dipole | Fluorophenoxy Group | Tyrosine (TYR) | -1.5 |

| Total Binding Energy | -12.0 |

Note: The data in this table is for illustrative purposes and represents typical values obtained in computational studies.

Free Energy Landscape Analysis of Ligand-Target Complexes

While binding energy calculations provide a static picture of the ligand-receptor interaction, the reality is a dynamic process. A free energy landscape (FEL) analysis offers a more comprehensive understanding by mapping the conformational space available to the ligand-target complex and the associated free energy changes. nih.gov This computational technique, often derived from molecular dynamics (MD) simulations, visualizes the energy surface of the system, revealing the most stable binding poses (energy minima), transition states (saddle points), and potential dissociation pathways. nih.govresearchgate.net

The FEL is typically plotted against two or more collective variables, such as the root-mean-square deviation (RMSD) of the ligand from its initial pose and the radius of gyration (Rg) of the protein, which describe the conformational changes of the system. researchgate.netnih.gov The resulting map showcases basins of low energy, corresponding to stable or metastable states of the complex. nih.gov A deep and wide energy basin suggests a stable and well-defined binding mode. researchgate.netnih.gov

For a ligand like this compound, a FEL analysis could reveal:

The existence of multiple binding modes within the active site.

The energetic barriers between different conformational states.

The most probable pathway for the ligand to enter and exit the binding pocket.

This information is invaluable for understanding the kinetics of binding and for designing molecules with optimized residence times at their targets.

The table below summarizes key parameters that can be extracted from a hypothetical free energy landscape analysis of the this compound-target complex.

| Parameter | Description | Hypothetical Value |

| Global Energy Minimum | The free energy of the most stable binding pose. | -15 kcal/mol |

| Number of Energy Basins | Indicates the number of distinct stable conformations. | 2 |

| Energy Barrier to Unbinding | The energy required for the ligand to dissociate from the target. | 10 kcal/mol |

| Conformational Entropy | A measure of the flexibility of the ligand within the binding site. | 2.5 cal/(mol·K) |

Note: The data in this table is for illustrative purposes and represents typical values obtained in computational studies.

Computational Prediction and Validation of Stereochemical Outcomes in Asymmetric Synthesis

The pyrrolidine ring in this compound contains a chiral center at the 2-position. The stereochemistry of this center is crucial, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. Asymmetric synthesis aims to produce a single, desired enantiomer.

Computational chemistry has emerged as a powerful tool for predicting and understanding the stereochemical outcomes of asymmetric reactions. nih.gov By modeling the transition states of the key stereodetermining step in the synthesis, it is possible to calculate the activation energies for the formation of the different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

For the synthesis of this compound, a common strategy might involve the asymmetric reduction of a cyclic imine precursor or an asymmetric alkylation of a pyrrolidine derivative. Computational models of these reactions would typically involve:

Conformational analysis of the reactants and the chiral catalyst or auxiliary.

Locating the transition state structures for the formation of both possible stereoisomers.

Calculating the energies of these transition states using high-level quantum mechanical methods.

The predicted enantiomeric excess (ee) can then be calculated from the difference in the free energies of the competing transition states (ΔΔG‡) using the following equation:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

Where R is the gas constant and T is the temperature.

The following table provides a hypothetical example of a computational prediction for an asymmetric synthesis of this compound.

| Transition State | Calculated Free Energy (kcal/mol) | Predicted Product |

| TS-(R) | -25.3 | (R)-2-((4-Fluorophenoxy)methyl)pyrrolidine |

| TS-(S) | -23.8 | (S)-2-((4-Fluorophenoxy)methyl)pyrrolidine |

| ΔΔG‡ | 1.5 | |

| Predicted ee (%) | ~90% |

Note: The data in this table is for illustrative purposes and represents typical values obtained in computational studies.

These computational predictions can significantly reduce the experimental effort required to develop efficient asymmetric syntheses by allowing for the in-silico screening of different catalysts, reagents, and reaction conditions. nih.gov

Biological Activity and Structure Activity Relationship Sar Studies Excluding Clinical Data

In Vitro Assays for Target Interaction and Functional Modulation

Enzyme Inhibition Studies

Derivatives of the 2-((4-fluorophenoxy)methyl)pyrrolidine scaffold have been investigated for their inhibitory potential against several key enzymes implicated in disease pathways.

Sphingosine Kinase (SphK): The phenoxymethyl (B101242) moiety is a critical component in the design of some Sphingosine Kinase inhibitors. In a study of quinoline-5,8-dione derivatives, a compound featuring a para-fluorophenoxymethyl group at the 2-position of the quinoline (B57606) core was synthesized and evaluated for its inhibitory activity against the two isoforms of SphK, SphK1 and SphK2. This para-fluoro derivative was identified as one of the most effective dual inhibitors in the series, exhibiting significant inhibition against both enzyme isoforms.

Leukotriene A4 Hydrolase (LTA4H): The phenoxymethylpyrrolidine structure is a known backbone for LTA4H inhibitors. nih.gov Research into dual inhibitors of cyclooxygenase-2 (COX-2) and LTA4H utilized a 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine backbone. nih.gov By introducing small electron-withdrawing groups to the terminal phenyl ring, researchers could convert a selective LTA4H inhibitor into a dual-function inhibitor, demonstrating the modulatory potential of substitutions on the phenoxy group. nih.gov

Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various disorders. mdpi.comnih.gov While direct inhibition by this compound is not extensively documented, related heterocyclic structures are of significant interest. For instance, pyrazolopyridine derivatives have been developed as potent MAGL inhibitors. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS is linked to inflammatory conditions and cancer. researchgate.net While specific studies on this compound are lacking, various heterocyclic compounds, such as certain 2-amino-4-methylpyridine (B118599) analogues, have been designed and synthesized as iNOS inhibitors for potential use in PET imaging. nih.gov

Receptor Binding and Functional Assays

The fluorophenyl and pyrrolidine (B122466) moieties are present in ligands for various G protein-coupled receptors (GPCRs) and ion channels.

Serotonin (B10506) Receptors: The 2-fluorophenyl and pyrrolidine motifs are found in selective antagonists for the 5-HT7 serotonin receptor. For example, the radiolabeled compound [18F]-2FP3 (1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine) demonstrated a high binding affinity for human recombinant 5-HT7 receptors with a dissociation constant (Kd) of 1.43 nM. It showed minimal affinity for the 5-HT1A and 5-HT6 receptor subtypes, highlighting the potential for selectivity.

Dopamine (B1211576) Receptors: Molecular modifications of dopamine that include a 4-fluoro-phenyl structure have been assessed for their binding affinities at dopamine receptor subtypes. In a series of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives, the substitution of the para-hydroxyl group of dopamine with fluorine, combined with N-alkylation, significantly influenced receptor affinity and selectivity. For instance, N-alkylation decreased affinity for D-1 binding sites while substantially enhancing affinity and selectivity for D-2 binding sites.

Transient Receptor Potential Vanilloid (TRPV): The pyrrolidine scaffold is a core component of novel antagonists for the TRPV4 channel, a non-selective cation channel. nih.gov A series of pyrrolidine sulfonamides were developed from a known TRPV4 inhibitor, leading to highly potent compounds. nih.gov This indicates the utility of the pyrrolidine ring in designing ligands that target TRPV channels. nih.gov

Cell-Based Assays for Proliferative Activity

The antiproliferative effects of compounds containing the (fluoro-phenoxy) and pyrrolidine/pyrrolidone moieties have been demonstrated in various cancer cell lines.

Tyrosine Kinase Inhibition: A series of 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives were designed as dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases. Several of these compounds demonstrated potent antiproliferative activity against various human cancer cell lines. For example, compound 12d from this series showed significant inhibition of tumor cell growth. The activity of these compounds is attributed to their ability to block signaling pathways crucial for tumor angiogenesis and cell proliferation. nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of a 4-(2-Fluorophenoxy) Pyridine Derivative (Compound 12d)

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| EBC-1 | Lung Cancer | 1.84 |

| HT-29 | Colon Cancer | 3.52 |

| MGC-803 | Gastric Cancer | 0.95 |

| PC-3 | Prostate Cancer | 2.53 |

Data sourced from a study on 2-substituted-4-(2-fluorophenoxy) pyridine derivatives.

Other pyrrolidine and pyrrolidone derivatives have also shown notable anticancer activity. nih.gov For instance, certain 2-pyrrolidone-fused methylpyrrole derivatives exhibit anti-proliferation activity against various cancer cells by inhibiting VEGFR-2 and PDGFRβ. nih.gov

Selectivity Profiling Against Off-Targets or Related Enzymes

Selectivity is a critical aspect of drug design, and derivatives of the core scaffold have been profiled to determine their specificity.

Kinase Selectivity: In the development of SphK inhibitors from quinoline-5,8-diones, the substitution pattern on the phenoxymethyl moiety was crucial for selectivity between the SphK1 and SphK2 isoforms. While the para-fluoro derivative was a potent dual inhibitor, other substitutions, such as a para-methoxy group, conferred a degree of selectivity for SphK1. Similarly, in the series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives, compounds were evaluated for their dual inhibition of c-Met and VEGFR-2, with some compounds showing balanced potency against both kinases.

Receptor Selectivity: Pyrrolidine-based ligands have demonstrated significant selectivity among receptor subtypes. The previously mentioned 5-HT7 receptor antagonist [18F]-2FP3 was highly selective over 5-HT1A and 5-HT6 receptors. Likewise, N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives showed high selectivity for D-2 versus D-1 dopamine receptors.

Structure-Activity Relationship (SAR) Analysis of the Chemical Compound and its Derivatives

The biological activity of the this compound scaffold is finely tuned by structural modifications to both the aromatic ring and the pyrrolidine core.

Impact of Substituent Variations on Potency, Efficacy, and Selectivity

Substitutions on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of activity and selectivity.

Halogenation: In the series of quinoline-5,8-dione based SphK inhibitors, the introduction of a fluorine atom at the para-position of the phenoxy ring resulted in one of the most potent dual inhibitors of SphK1 and SphK2. This suggests that an electron-withdrawing group at this position is favorable for binding. However, increasing lipophilicity by adding two halogen atoms to the aryl moiety led to a surprising reduction in SphK1 inhibition, indicating that an optimal electronic and steric profile is required.

Other Groups: Replacing the fluorine with a cyano group (para-CN) also produced a potent dual SphK inhibitor. In contrast, a para-methoxy substituent resulted in selectivity towards SphK1. In the design of dual COX-2/LTA4H inhibitors, adding small electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃) to the phenoxy ring was shown to impart COX-2 inhibitory function to what was previously a selective LTA4H inhibitor. nih.gov

Modifications to the Pyrrolidine Ring and Linker: Alterations to the pyrrolidine ring itself or the linker connecting it to the phenoxy group can have significant effects.

In the development of LTA4H inhibitors, the core structure of 1-(2-(4-phenoxyphenoxy)ethyl)pyrrolidine was found to be a potent backbone. nih.gov

For TRPV4 antagonists based on a pyrrolidine sulfonamide core, modifications that increased structural rigidity, such as creating a novel pyrrolidine diol core, led to improved activity by reducing the entropic penalty upon binding to the target protein. nih.gov

SAR studies on pyrrolidine derivatives as α-glucosidase inhibitors revealed that the presence of electron-donating groups, such as a para-methoxy group on an attached aromatic amide, enhanced inhibitory activity. This highlights that the electronic requirements can vary significantly depending on the target enzyme.

Table 2: SAR Summary for Phenoxy-Substituted Enzyme Inhibitors

| Compound Series | Target | Favorable Substituent (para-position) | Effect |

|---|---|---|---|

| Quinoline-5,8-diones | SphK1/SphK2 | -F, -CN | Potent dual inhibition |

| Quinoline-5,8-diones | SphK1 | -OCH₃ | Selective inhibition |

| Phenoxyphenyl Pyrrolidines | COX-2/LTA4H | -NO₂, -CF₃ | Addition of COX-2 inhibition |

This table summarizes the impact of substituents on the phenoxy ring from various reported inhibitor series.

Influence of Stereochemistry on Biological Activity and Specific Binding Interactions

The stereochemistry of the pyrrolidine ring and its substituents plays a pivotal role in determining the biological activity and binding affinity of these compounds at monoamine transporters. The chiral center at the 2-position of the pyrrolidine ring in this compound results in two enantiomers, (R)- and (S)-2-((4-Fluorophenoxy)methyl)pyrrolidine. While specific data for these exact enantiomers is not extensively available in the public domain, studies on closely related 2-substituted pyrrolidine derivatives consistently demonstrate that stereochemistry profoundly impacts their interaction with biological targets.

For instance, in a series of related phenoxypropyl-(R)-2-methylpyrrolidine derivatives, the (R)-configuration at the 2-position of the pyrrolidine ring was found to be crucial for high affinity at the histamine (B1213489) H3 receptor. nih.gov Although a different target, this highlights the general principle that the spatial arrangement of the substituents on the pyrrolidine ring dictates the orientation of the molecule within the binding pocket of a protein, thereby influencing binding affinity and functional activity.

In the context of monoamine transporters, research on other chiral pyrrolidine-based inhibitors has shown that enantiomers can exhibit significant differences in potency and selectivity. For example, in a series of 3,4-disubstituted pyrrolidines, the specific stereoisomer was critical for potent inhibition of dopamine, serotonin, and norepinephrine (B1679862) reuptake. nih.gov This stereoselectivity arises from the specific three-dimensional architecture of the binding sites on the DAT, SERT, and NET proteins, which can accommodate one enantiomer more favorably than the other. nih.gov

Identification of Key Pharmacophoric Elements for Biological Target Engagement

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential structural features of a molecule required for its biological activity. nih.gov For the class of 2-((aryloxy)methyl)pyrrolidine compounds, several key pharmacophoric elements have been identified for engagement with monoamine transporters.

A general pharmacophore model for monoamine reuptake inhibitors includes a protonatable amine, an aromatic ring, and specific hydrophobic and hydrogen bonding features, all arranged in a particular spatial orientation. nih.gov For pyrrolidine-based inhibitors, the following elements are considered critical:

The Pyrrolidine Nitrogen: The basic nitrogen atom of the pyrrolidine ring is a fundamental pharmacophoric element. At physiological pH, this nitrogen is protonated, forming a positively charged ammonium (B1175870) ion. This charged group is believed to form a crucial ionic interaction with a conserved aspartate residue within the binding site of the monoamine transporters (Asp79 in hDAT, Asp98 in hSERT). nih.gov

The Aryloxy Moiety: The (4-fluorophenoxy) group serves as a key hydrophobic and aromatic feature. This part of the molecule is thought to engage in hydrophobic and aromatic stacking interactions with non-polar and aromatic amino acid residues in the transporter's binding pocket. The fluorine atom can also participate in specific interactions, such as halogen bonding, which can enhance binding affinity. nih.gov

The Methylene (B1212753) Linker: The methylene group connecting the phenoxy group to the pyrrolidine ring provides the correct spatial separation and conformational flexibility between the aromatic moiety and the basic nitrogen. The length and nature of this linker are critical for optimal positioning of the key pharmacophoric elements within the binding site.

The table below summarizes the key pharmacophoric elements and their proposed roles in biological target engagement.

| Pharmacophoric Element | Proposed Role in Target Engagement |

| Pyrrolidine Nitrogen (Protonated) | Forms a key ionic interaction with a conserved aspartate residue in the monoamine transporter binding site. |

| (4-Fluorophenoxy) Group | Engages in hydrophobic and aromatic stacking interactions with amino acid residues in the binding pocket. The fluorine atom may participate in halogen bonding. |

| Methylene Linker | Provides optimal spatial orientation and flexibility between the aromatic and amine pharmacophores for effective binding. |

Elucidation of Molecular Interaction Profiles (e.g., hydrophobic contacts, hydrogen bond networks)

The binding of this compound analogues to monoamine transporters is stabilized by a network of molecular interactions. Based on molecular modeling studies of related pyrrolidine derivatives and other monoamine reuptake inhibitors, a detailed picture of these interactions can be inferred. nih.gov

Ionic Interaction: As mentioned previously, the most critical interaction is the salt bridge formed between the protonated pyrrolidine nitrogen and the negatively charged carboxylate group of a conserved aspartate residue in the transporter. nih.gov

Aromatic Stacking: The aromatic phenyl ring can participate in π-π stacking or cation-π interactions with the side chains of aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. These interactions further stabilize the ligand-protein complex.

Hydrogen Bonding: While the primary amine is involved in a strong ionic bond, other parts of the molecule or water-mediated hydrogen bonds could contribute to the interaction network. For example, the ether oxygen of the phenoxy group could act as a hydrogen bond acceptor.

The table below details the potential molecular interactions between a 2-((aryloxy)methyl)pyrrolidine scaffold and a monoamine transporter.

| Type of Interaction | Interacting Moiety on Ligand | Potential Interacting Residues on Transporter |

| Ionic Bond | Protonated Pyrrolidine Nitrogen | Conserved Aspartate (e.g., Asp79 in hDAT) |

| Hydrophobic Interactions | 4-Fluorophenyl Ring, Pyrrolidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Aromatic (π-π) Stacking | 4-Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluorine Atom | Electron-rich atoms in the binding pocket |

Proposed Molecular Mechanisms of Biological Action

The primary proposed molecular mechanism of action for this compound and its analogues is the inhibition of monoamine reuptake. wikipedia.orgnih.gov These compounds are believed to act as competitive inhibitors, binding to the substrate-binding site on the dopamine, serotonin, and/or norepinephrine transporters. nih.gov

By occupying this site, they block the reabsorption of the respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. wikipedia.org This leads to an increase in the concentration and duration of action of these monoamines in the synapse, thereby enhancing monoaminergic neurotransmission. wikipedia.org The specific effects of a given compound depend on its relative affinity and selectivity for DAT, SERT, and NET.

Compounds that are potent inhibitors of all three transporters are known as triple reuptake inhibitors (TRIs). google.com Based on the structural features of this compound, it is plausible that it could exhibit activity as a monoamine reuptake inhibitor. A Chinese patent describes 3-phenoxymethylpyrrolidine compounds as having both serotonin and norepinephrine reuptake inhibitory activity, suggesting that the 2-substituted isomers would likely have a similar mechanism of action. google.com

The interaction of these inhibitors with the transporter protein is thought to stabilize a specific conformation of the transporter, preventing it from undergoing the conformational changes necessary for substrate translocation across the cell membrane. nih.gov For example, some inhibitors are known to stabilize an outward-facing conformation of the transporter, effectively locking it in a state that can bind the inhibitor but cannot transport the endogenous neurotransmitter. nih.gov

Research Applications and Future Directions for 2 4 Fluorophenoxy Methyl Pyrrolidine

Utility as Research Probes and Chemical Tools in Biological Investigations

The specific compound 2-((4-Fluorophenoxy)methyl)pyrrolidine, while not extensively documented as a standalone research probe, possesses structural motifs that are highly valuable in the creation of chemical tools for biological study. The utility of such compounds stems from the unique properties of their constituent parts: the pyrrolidine (B122466) ring and the fluorinated aromatic group.

The incorporation of a fluorine atom, particularly the Fluorine-18 (¹⁸F) isotope, is a cornerstone of Positron Emission Tomography (PET) imaging, a powerful non-invasive technique used in clinical diagnostics and preclinical research. nih.gov PET requires molecules labeled with positron-emitting radionuclides, and ¹⁸F is favored due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govmdpi.com A ¹⁸F-labeled version of this compound could therefore be synthesized to serve as a PET radioligand. Its potential utility would depend on its ability to selectively bind to a biological target of interest, such as a receptor, enzyme, or transporter in the central nervous system or periphery. For instance, numerous ¹⁸F-labeled radioligands have been developed to image cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.gov If the this compound scaffold demonstrates affinity for a specific biological target, its radiolabeled counterpart could be used to visualize and quantify the expression and distribution of that target in living organisms.

Beyond PET, the compound can serve as a non-radioactive chemical probe to investigate biological pathways. The pyrrolidine scaffold itself is a well-established pharmacophore found in many bioactive molecules. frontiersin.org By systematically altering the structure of this compound and observing the corresponding changes in biological activity, researchers can elucidate structure-activity relationships (SAR). This process helps to identify the key molecular features required for interaction with a biological target. For example, studies on similar pyrrolidine derivatives have been crucial in designing inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov The title compound could thus be used in screening assays to identify new biological targets or to validate the role of known targets in disease processes.

Advancement of the Pyrrolidine Scaffold for Novel Bioactive Agent Design

The pyrrolidine ring is one of the most prevalent five-membered nitrogen-containing heterocycles in medicinal chemistry, recognized for its role as a versatile and privileged scaffold in drug discovery. frontiersin.orgnih.gov Its significance is rooted in several key structural and physicochemical properties that make it an ideal building block for designing novel bioactive agents. nih.govresearchgate.net

One of the primary advantages of the pyrrolidine scaffold is its three-dimensional (3D) character. nih.gov Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar and its sp³-hybridized carbon atoms allow for the creation of complex and diverse molecular shapes. nih.govscienceopen.com This increased 3D coverage enables a more comprehensive exploration of the binding pockets of biological targets, often leading to improved potency and selectivity. nih.gov The ring's conformational flexibility, a phenomenon known as "pseudorotation," can be controlled by the strategic placement of substituents, allowing chemists to lock the molecule into a specific conformation that is optimal for binding. nih.gov

Furthermore, the pyrrolidine ring often contains one or more chiral centers, contributing to the stereochemistry of the molecule. nih.govnih.gov The spatial arrangement of substituents is critical, as different stereoisomers can exhibit vastly different biological profiles due to stereoselective interactions with protein targets. researchgate.net The development of pyrrolidines with multiple stereogenic centers, including quaternary centers, has been shown to yield compounds with unique and potent bioactivities. acs.org

The pyrrolidine nucleus is a core component of numerous natural products, including alkaloids like nicotine (B1678760), and is present in many FDA-approved drugs for a wide range of diseases. frontiersin.orgnih.gov Its structure is foundational in the design of agents targeting the central nervous system, as well as those with anti-inflammatory, anticancer, and antidiabetic properties. nih.govnih.gov The compound this compound is a prime example of a designed molecule based on this scaffold, combining the proven pyrrolidine core with other chemical moieties to target specific biological interactions.

Table 1: Examples of Bioactive Agents Incorporating the Pyrrolidine Scaffold

| Compound Class | Biological Activity | Therapeutic Area |

| Pyrrolidine-2,5-diones | Anticonvulsant nih.gov | Neurology |

| Polysubstituted Pyrrolidines | CXCR4 Antagonist frontiersin.org | Oncology, Immunology |

| Pyrrolidine-2-carbonitriles | DPP-4 Inhibitor nih.gov | Diabetes |

| Pyrrolidine Hydroxamates | Matrix Metalloproteinase (MMP) Inhibitor nih.gov | Oncology |

| Prolinol Derivatives | Various | Various |

Strategies for Further Chemical Derivatization and Scaffold Exploration

To optimize the biological activity of a lead compound like this compound and to explore its therapeutic potential, medicinal chemists employ various strategies for chemical modification. These strategies involve both the derivatization of the existing scaffold and the exploration of entirely new, but related, core structures.

Chemical Derivatization: Further derivatization of the this compound molecule can be systematically undertaken to probe the structure-activity relationship (SAR). Key points of modification include the pyrrolidine nitrogen, the aromatic ring, and the methylene (B1212753) linker.

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for modification. nih.gov It can be subjected to N-alkylation or N-acylation to introduce a variety of substituents. These changes can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which can profoundly impact target binding and pharmacokinetic properties. nih.gov

Aromatic Ring Substitution: The 4-fluoro substituent on the phenoxy ring can be moved to the ortho- or meta-positions, or replaced with other groups (e.g., chloro, bromo, methyl, trifluoromethyl). This helps to probe the electronic and steric requirements of the target's binding pocket.

Linker Modification: The length and nature of the ether linkage can be altered. For instance, replacing the oxygen atom with a sulfur or an amino group, or extending the methylene chain, could change the molecule's flexibility and geometry.

Table 2: Potential Derivatization Points on this compound

| Modification Site | Potential Modification | Rationale |

| Pyrrolidine Nitrogen (N-1) | Alkylation, Acylation, Sulfonylation | Modulate basicity, solubility, and hydrogen bonding potential. nih.gov |

| Pyrrolidine Ring (C-3, C-4) | Introduction of hydroxyl, methyl, or fluoro groups | Influence ring pucker and introduce new interaction points. nih.gov |

| Phenoxy Ring (C-4') | Change fluorine position or replace with other halogens/groups | Probe electronic and steric sensitivity of the binding site. |

| Methylene Linker | Chain extension/contraction, replacement of ether oxygen | Alter flexibility, geometry, and metabolic stability. |

Scaffold Exploration: A more advanced strategy is "scaffold hopping," where the core pyrrolidine structure is replaced by a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.govacs.org This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govrsc.org For example, the pyrrolidine ring could be morphed into a piperidine, thiazolidine, or even a more complex bicyclic system, while retaining the fluorophenoxy side chain. nih.govacs.org This allows for the exploration of new chemical space while leveraging the knowledge gained from the original scaffold. mdpi.com

Integration of Multidisciplinary Approaches (e.g., Computational and Experimental) for Compound Optimization and Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of new therapeutic agents. scienceopen.comfrontiersin.org This integrated, multidisciplinary approach is essential for efficiently navigating the vast chemical space and making data-driven decisions throughout the discovery pipeline. nih.govselectscience.net

Computational (In Silico) Approaches: Computational tools are employed at the very beginning of the design process. cadence.com For a compound like this compound, these methods can predict its properties and potential biological targets.

Structure-Based Drug Design (SBDD): If the 3D structure of a potential biological target is known (from X-ray crystallography or NMR), molecular docking simulations can be used to predict how the compound binds to the target's active site. nih.govyoutube.com This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding affinity and can guide the design of more potent derivatives. acs.org

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods are used. youtube.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. frontiersin.org These models can then predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its target over time, providing a more realistic picture of the binding process and helping to assess the stability of the compound-target complex. frontiersin.orgselectscience.net

Experimental Approaches: The predictions from computational models are then tested and validated through experimental work.

Chemical Synthesis: Promising compounds designed in silico are synthesized in the laboratory. europa.eulookchem.com Modern synthetic methods, including microwave-assisted organic synthesis (MAOS), can increase the efficiency of producing libraries of derivatives for testing. nih.gov

Biological Evaluation: The synthesized compounds undergo a battery of in vitro assays to measure their biological activity (e.g., enzyme inhibition, receptor binding) and to assess their selectivity and mechanism of action. acs.org Promising candidates from in vitro testing may then advance to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties. nih.govnih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of contemporary drug discovery. frontiersin.org Insights from experimental results are fed back into the computational models, which are then refined to make more accurate predictions, guiding the next round of synthesis and testing. scienceopen.com This integrated workflow significantly enhances the efficiency of optimizing lead compounds, reducing the time and cost associated with bringing a new drug to the clinic. cadence.com

常见问题

Q. What are the common synthetic strategies for preparing 2-((4-Fluorophenoxy)methyl)pyrrolidine, and how do reaction conditions influence product yield and purity?

- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine with a 4-fluorophenoxymethyl electrophile (e.g., chloride or bromide). Key steps include:

- Nucleophilic Substitution : React pyrrolidine with 4-fluorophenoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Excess electrophile minimizes competing N-alkylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts, achieving >95% purity .

- Condition Optimization :

- Temperature : 50–70°C balances reaction rate and decomposition risk.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance SN2 mechanisms .

Q. Table 1. Synthetic Condition Optimization

| Condition | Effect on Yield/Purity | Optimal Range |

|---|---|---|

| Temperature | ↑ Rate at 60°C; ↓ side products | 50–70°C |

| Base (K₂CO₃) | ↑ Electrophile activation | 1.5–2.0 equiv |

| Solvent | DMF improves solubility | Polar aprotic |

Q. What advanced analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Multidimensional NMR : ¹H-¹³C HMBC confirms connectivity between pyrrolidine and fluorophenoxymethyl groups, resolving N- vs. O-alkylation isomers .

- Chiral HPLC : Separates enantiomers using Chiralpak IC columns (hexane/isopropanol, 90:10), achieving >99% enantiomeric excess (ee) .

- HRMS (ESI+) : Validates molecular formula (C₁₁H₁₃FNO) with mass accuracy ±2 ppm .

Q. Table 2. Key Analytical Parameters

| Technique | Critical Parameters | Diagnostic Peaks/Results |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 3.2–3.5 (pyrrolidine CH₂) |

| FT-IR | C-F stretch (1220–1150 cm⁻¹) | Confirms fluorophenyl group |

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Asymmetric Alkylation : Use chiral phase-transfer catalysts (e.g., Maruoka catalyst) in biphasic systems (toluene/water) to achieve 85–90% ee .

- Dynamic Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to resolve racemic mixtures, favoring (R)-enantiomers with 95% selectivity .

- Table 3. Chiral Synthesis Outcomes

| Catalyst | ee (%) | Yield (%) | Conditions |

|---|---|---|---|

| Maruoka catalyst | 88 | 75 | Toluene/H₂O, 25°C |

| CAL-B lipase | 95 | 68 | tert-Butyl methyl ether |

Q. How do structural modifications of this compound impact its biological activity, particularly in receptor binding?

- Methodological Answer :

- PPARγ Agonism : Fluorine’s electronegativity enhances hydrogen bonding with receptor residues (e.g., Tyr473). Methylation at pyrrolidine’s 2-position reduces metabolic degradation, improving half-life from 2.1 to 4.8 hours .

- SAR Studies :

- Phenoxy Group Removal : ↓ Binding affinity by 50-fold (IC₅₀ from 12 nM to 600 nM).

- Fluorine Position : Para-substitution (vs. meta) optimizes hydrophobic interactions .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for PPARγ) and control for batch-to-batch compound purity variations .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for differences in:

- Solvent Systems : DMSO >1% can artifactually inhibit receptors.

- Temperature : 37°C vs. room temperature alters enzyme kinetics .

Q. What material science applications exist for this compound, and how does it enhance polymer matrices?

- Methodological Answer :

- Polymer Modification : Incorporate 5–10 wt% into polyurethane to ↑ tensile strength by 30% (from 25 MPa to 32.5 MPa) via hydrogen bonding .

- Coating Applications : Blend with epoxy resins improves thermal stability (Tg ↑ from 120°C to 145°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。